An In-Depth Technical Guide to the Mechanism of Action of Mesoridazine Besylate on Dopamine Receptors
An In-Depth Technical Guide to the Mechanism of Action of Mesoridazine Besylate on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Mesoridazine (B118732) Besylate, with a specific focus on its interaction with dopamine (B1211576) receptors. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission.[1] This document details the quantitative binding affinities of mesoridazine, explores the downstream signaling pathways it influences, and outlines the experimental protocols used to elucidate these interactions.
Dopamine Receptor Binding Affinity of Mesoridazine
Mesoridazine exhibits a distinct binding profile for various dopamine receptor subtypes. Its primary action is as an antagonist at D2-like dopamine receptors (D2, D3, and D4), which is a hallmark of typical antipsychotic drugs.[2] The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine significantly influences its binding affinity and functional activity.[3] Studies on the individual stereoisomers have revealed that two of the four isomers possess potent D2 receptor binding and functional antagonism.[3]
Table 1: Quantitative Binding Affinities (Ki) of Mesoridazine for Human Dopamine Receptor Subtypes
| Receptor Subtype | -log(Ki) | Ki (nM) | Reference |
| Dopamine D1 | 6.99 | 102.3 | [4] |
| Dopamine D2 | 7.72 | 19.05 | [4] |
| Dopamine D3 | < 3 (for potent isomers) | < 3 | [3] |
| Dopamine D4 | - | < 20 | [5] |
| Dopamine D5 | No data available | No data available |
Table 2: Functional Antagonism (IC50) of Mesoridazine Stereoisomers at the Dopamine D2 Receptor
| Stereoisomer | IC50 (nM) | Reference |
| Potent Isomer 1 | ≤ 10 | [3] |
| Potent Isomer 2 | ≤ 10 | [3] |
Mechanism of Action and Downstream Signaling Pathways
Mesoridazine's antagonism of dopamine receptors, particularly the D2 receptor, is central to its antipsychotic effects. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[6] These two families are coupled to different G-proteins and trigger opposing downstream signaling cascades.[7]
D2-like Receptor Signaling Pathway
The D2-like receptors are coupled to inhibitory G-proteins (Gi/o).[7] When dopamine binds to these receptors, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).[7] This results in decreased intracellular cAMP levels and reduced activity of protein kinase A (PKA).
Mesoridazine, as an antagonist, binds to the D2 receptor but does not activate it.[2] By occupying the receptor, it prevents dopamine from binding and initiating the inhibitory signaling cascade. This blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.
Mesoridazine antagonism of the D2 receptor signaling pathway.
In addition to the canonical G-protein signaling, D2 receptor activation can also lead to G-protein-independent signaling through β-arrestin.[8] This pathway can mediate distinct cellular responses. The precise role of mesoridazine in modulating this β-arrestin-dependent signaling is an area of ongoing research.
D1-like Receptor Signaling Pathway
The D1-like receptors are coupled to stimulatory G-proteins (Gs). When dopamine binds to these receptors, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. Mesoridazine has a lower affinity for D1 receptors compared to D2 receptors.[4] Its antagonist activity at these receptors is less pronounced but may contribute to its overall pharmacological profile.
Mesoridazine antagonism of the D1 receptor signaling pathway.
Experimental Protocols
The binding affinities of mesoridazine for dopamine receptors are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[9] The following is a representative protocol adapted from the NIMH Psychoactive Drug Screening Program (PDSP).[10][11]
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the affinity (Ki) of a test compound (mesoridazine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
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Receptor Source: Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4).
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Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
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Test Compound: Mesoridazine Besylate.
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Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor (e.g., haloperidol (B65202) for D2).
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Assay Buffer: Typically a Tris-HCl buffer with physiological salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
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Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
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Scintillation Counter: To measure radioactivity.
Procedure:
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Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
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Assay Setup: In a 96-well plate, add the following to each well:
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Receptor membrane preparation.
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A fixed concentration of the radioligand (typically at or below its Kd value).
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Varying concentrations of mesoridazine.
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For determining non-specific binding, add a high concentration of the non-specific binding control instead of mesoridazine.
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For determining total binding, add assay buffer instead of mesoridazine.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
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Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
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Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding at each concentration of mesoridazine by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of mesoridazine that inhibits 50% of the specific radioligand binding).
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Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a competitive radioligand binding assay.
Conclusion
Mesoridazine Besylate is a potent antagonist of dopamine D2-like receptors, with a higher affinity for D2, D3, and D4 subtypes compared to D1-like receptors. Its mechanism of action is primarily attributed to the blockade of D2 receptor-mediated signaling pathways, leading to a reduction in the overactive dopaminergic neurotransmission associated with psychosis. The quantitative data on its binding affinities and the understanding of its impact on downstream signaling cascades are crucial for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the role of mesoridazine's interaction with D5 receptors and its modulation of G-protein-independent signaling pathways.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 3. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesoridazine [drugcentral.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
